BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: Physicochemical
Profiling of N-Demethylcarbachol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-(Dimethylamino)ethyl carbamate
CAS No.: 4220-32-0
Cat. No.: B1201124
Get Quote
. J

CAS: 4220-32-0 | 2-(Dimethylamino)ethyl carbamate[1][2]
Introduction & Chemical Identity

N-Demethylcarbachol (also known as Carbamic acid, 2-(dimethylamino)ethyl ester) is the
tertiary amine analog of the parasympathomimetic drug Carbachol.[1] While Carbachol
possesses a quaternary ammonium structure—permanently charged and unable to cross the
blood-brain barrier—N-Demethylcarbachol exists as a pH-dependent tertiary amine.[1]

In pharmaceutical development, it is primarily monitored as a process-related impurity and a
potential degradation product.[1] Its presence alters the physicochemical behavior of the
formulation, particularly regarding solubility, membrane permeability, and detection methods.

Structural Analysis

Unlike Carbachol, which mimics the trimethylammonium headgroup of Acetylcholine, N-
Demethylcarbachol lacks the permanent positive charge.[1] This structural deviation
significantly impacts its pharmacokinetics and analytical retention times.[1]
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Figure 1: Structural relationship between Carbachol and N-Demethylcarbachol.

Attribute Technical Detail
IUPAC Name 2-(Dimethylamino)ethyl carbamate
CAS Number 4220-32-0

Molecular Formula

Molecular Weight 132.16 g/mol

SMILES CN(C)CCOC(N)=0

Carbamate ester (
Key Functional Groups ), Tertiary Amine (

)

Physical Properties

The physical profile of N-Demethylcarbachol is distinct from its parent compound. While
Carbachol is a crystalline salt with a high melting point, N-Demethylcarbachol behaves as a
low-melting solid or viscous liquid depending on purity and temperature.
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Property Value Source/Context

Physical State Low-melting solid / Liquid MP approx. 64°C [1].[1]

Predicted value; typically
Boiling Point 232.8°C (at 760 mmHg) distills under vacuum (e.g.,
120°C @ 10 Torr).[1]

Density 1.053 g/cm3 Liquid phase density.[1][2]
) Significantly more lipophilic
LogP (Octanol/Water) 0.34 (Predicted) to -0.4
than Carbachol (LogP < -3).[1]
Estimated based on
pKa (Base) ~9.1-93 dimethylaminoethanol moiety.

[1]

o Soluble in organic solvents
. High in Water, Ethanol,
Solubility Chiorof due to lack of permanent
oroform
charge.[1]

Expert Insight: The pKa Criticality

The tertiary amine group introduces a pKa of approximately 9.2.[1]
e At pH < 7.0: The molecule is protonated (

) and behaves similarly to Carbachol (cationic, water-soluble).[1]

e At pH > 10.0: The molecule is neutral.[1] This allows for liquid-liquid extraction into organic
solvents (e.g., dichloromethane), a purification strategy impossible with Carbachol.[1]

Chemical Reactivity & Stability[2]

N-Demethylcarbachol possesses two reactive centers: the carbamate nitrogen (weak
nucleophile) and the tertiary amine (moderate nucleophile/base).[1]

3.1 Hydrolysis Pathways

Carbamates are generally more stable than esters due to the resonance stabilization of the
nitrogen lone pair donating into the carbonyl.[1] However, hydrolysis occurs under extreme pH
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conditions.[1]

» Acidic Hydrolysis: Protonation of the carbonyl oxygen leads to cleavage, yielding 2-
(dimethylamino)ethanol, ammonium, and

[1]
» Alkaline Hydrolysis: Nucleophilic attack by

yields 2-(dimethylamino)ethanol and cyanate/carbonate.[1]

N-Demethylcarbachol

H20 / H+ or OH-

Tetrahedral Intermediate

Elimination

2-(Dimethylamino)ethanol + NH3 + CO2

Click to download full resolution via product page
Figure 2: Hydrolytic degradation pathway.[1]

3.2 Thermal Stability

The compound has a flash point of ~94.6°C. Unlike quaternary ammonium salts which
decompose via Hofmann elimination at high temperatures, N-Demethylcarbachol is relatively
stable but can undergo thermal oxidation at the amine group (N-oxide formation) if exposed to
air at elevated temperatures.[1]

Synthesis & Production
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For research standards or impurity profiling, N-Demethylcarbachol is synthesized via the
carbamoylation of 2-(dimethylamino)ethanol.[1]

Protocol: Carbamoylation via Sodium Cyanate

e Reagents: 2-(Dimethylamino)ethanol (1.0 eq), Sodium Cyanate (NaOCN, 1.2 eq),
Trifluoroacetic acid (TFA) or HCI (catalytic).[1]

e Solvent: Dichloromethane (DCM) or Toluene.[1]
e Procedure:

Dissolve amino-alcohol in DCM.

[¢]

o Add NaOCN slowly at 0°C.[1]

o Add acid catalyst dropwise.[1][3]

o Stir at room temperature for 12-24 hours.

o Workup: Basify to pH > 10, extract with DCM (separating from inorganic salts), dry over
, and concentrate.

Alternative Route: Transesterification with Ethyl Carbamate (Urethane) utilizing a Lewis acid
catalyst (e.g., Dibutyltin dilaurate) at reflux.[1]

Analytical Characterization

Distinguishing N-Demethylcarbachol from Carbachol requires specific chromatographic
conditions due to their ionic differences.

5.1 HPLC Method (Cation Exchange vs. HILIC)
e Challenge: Standard C18 RP-HPLC retains neither compound well due to high polarity.

» Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or SCX (Strong Cation
Exchange).[1]
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« Differentiation:
o Carbachol:[1][4][5][6][71[8][9][10] Always cationic.[1] Retains strongly on SCX.[1]

o N-Demethylcarbachol: Retention is pH dependent.[1] At pH 10 (HILIC), it elutes as a
neutral species, separating clearly from the permanently charged parent drug.[1]

5.2 Mass Spectrometry (MS)

e Carbachol:

147

[1] (Note: Quaternary salts do not show

in the same way; the cation itself is the detected mass).[1]
» N-Demethylcarbachol:

133

1]
o Fragmentation: The loss of the carbamate group (

) is a common fragment (

44 loss), leaving the dimethylaminoethyl cation (

72).[1]
5.3 NMR Spectroscopy (

-NMR in

)

e Carbachol: Trimethylammonium singlet at

ppm (9H).[1]
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N-Demethylcarbachol: Dimethylamino singlet at

ppm (6H).[1] This shift from 3.2 to 2.3 ppm is the definitive diagnostic signal for
demethylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. Carbamic acid, 2-(dimethylamino)ethyl ester | C5SH12N202 | CID 48131 - PubChem
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e 10. scribd.com [scribd.com]

o To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of N-
Demethylcarbachol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201124/docs#technical-monograph-
physicochemical-profiling-of-n-demethylcarbachol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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